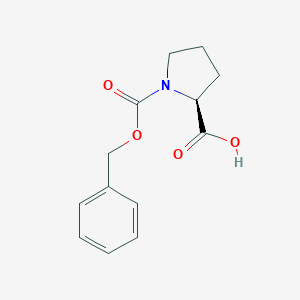

Z-Pro-OH

Descripción

Historical Context and Evolution of Protected Amino Acids in Peptide Science

The ability to synthesize peptides in a controlled manner is fundamental to understanding protein function and developing peptide-based therapeutics. Early attempts at peptide synthesis faced significant challenges due to the reactivity of both the amino and carboxyl groups of amino acids, which could lead to uncontrolled polymerization and the formation of undesired byproducts. The development of protecting groups was a pivotal advancement that allowed for the selective activation and coupling of amino acids.

The history of peptide chemistry saw significant milestones, beginning with the synthesis of the first dipeptide, glycylglycine, in 1901 by Emil Fischer and E. Fourneau. ias.ac.in Fischer also introduced the term "peptides" in 1902. ias.ac.in A major breakthrough in controlled peptide synthesis came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group as the first reversible Nα-protecting group for peptide synthesis. ias.ac.innih.govmasterorganicchemistry.com This innovation allowed for the protection of the amino group during peptide bond formation, which could then be selectively removed under mild conditions without cleaving the newly formed peptide bond.

Following the introduction of the Z-group, other protecting group strategies were developed to address different synthetic needs and reaction conditions. The tert-butyloxycarbonyl (Boc) group, for instance, was introduced later and became widely used, particularly in solid-phase peptide synthesis (SPPS) developed by Robert Bruce Merrifield in the 1960s. nih.govpeptide.com The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced in 1970, offered a base-labile alternative, further expanding the toolkit for orthogonal protection strategies. nih.govpeptide.com These advancements in protecting group chemistry have been essential for the progress of both solution-phase and solid-phase peptide synthesis, enabling the creation of increasingly complex peptide structures.

Significance of the Z-Protecting Group in Peptide Synthesis Strategies

The Z-protecting group remains significant in peptide synthesis, particularly in solution-phase strategies and for the synthesis of protected peptide fragments. peptide.combachem.com Its primary advantage lies in its cleavage conditions. The Z-group is typically removed by hydrogenolysis (treatment with hydrogen gas in the presence of a catalyst like palladium on carbon) or by treatment with strong acids such as neat HF or HBr/acetic acid. masterorganicchemistry.combachem.com Hydrogenolysis is a mild method that proceeds under neutral conditions, which is advantageous for preserving acid- or base-sensitive functional groups elsewhere in the molecule. masterorganicchemistry.com

While the Boc and Fmoc strategies gained prominence in solid-phase synthesis due to their compatibility with different cleavage conditions (acid-labile Boc and base-labile Fmoc), the Z-group offers orthogonality when combined with other protecting groups. peptide.comwikipedia.org For example, in Boc chemistry, the Z-group can be used as a side-chain protecting group for lysine, being stable to the moderate acid conditions used for Boc removal but cleavable by stronger acids or hydrogenolysis. peptide.com

The choice of protecting group strategy, including the use of the Z-group, depends on the specific peptide sequence, the desired synthesis method (solution or solid phase), and the need for orthogonal deprotection steps to selectively unmask reactive functional groups at different stages of the synthesis. wikipedia.org

Overview of Z-Pro-OH as a Fundamental Building Block in Complex Biomolecular Systems

The protected form, this compound, allows for the controlled incorporation of proline into a growing peptide chain using standard coupling reagents and procedures. The carboxylic acid group of this compound can be activated for coupling with the amino group of another amino acid or peptide fragment. The Z-group on the nitrogen of proline prevents unwanted reactions at this position during the coupling step.

This compound has been utilized in the synthesis of various peptides, including those with potential biological activities. For instance, it has been used in the synthesis of proline-rich peptides and analogues of naturally occurring peptides. nih.gov Research has explored its use in creating peptide motifs that require proline-induced conformational rigidity, such as β-turn stabilization.

Furthermore, this compound has been investigated for applications beyond simple peptide chain elongation. It has been used as a starting material or intermediate in the synthesis of more complex molecules, including inhibitors and modified peptides. nih.govsigmaaldrich.com The ability to selectively remove the Z-group allows for further functionalization or elongation of the peptide at the proline nitrogen.

The physical and chemical properties of this compound, such as its melting point, solubility in various solvents, and optical rotation, are well-characterized and are important considerations for its handling and use in synthesis. sigmaaldrich.comichemical.comglpbio.comchemsrc.comechemi.comsigmaaldrich.com

Here is a table summarizing some key properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | sigmaaldrich.comglpbio.comchemsrc.comechemi.comsigmaaldrich.comnih.gov |

| Molecular Weight | 249.26 g/mol | sigmaaldrich.comchemsrc.comechemi.comsigmaaldrich.comnih.gov |

| Appearance | White to off-white crystal powder/solid | echemi.com |

| Melting Point | 75-77 °C or 76-78 °C | sigmaaldrich.comichemical.comchemsrc.comechemi.comsigmaaldrich.com |

| Optical Activity | [α]²⁰/D -60º (c=2, AcOH) or -40° (c=2, EtOH) | sigmaaldrich.comichemical.comechemi.comsigmaaldrich.com |

| CAS Number | 1148-11-4 | sigmaaldrich.comglpbio.comchemsrc.comechemi.comsigmaaldrich.comfishersci.se |

| PubChem CID | 101987 | sigmaaldrich.comchemsrc.comsigmaaldrich.comnih.govfishersci.seuni.lu |

This compound's role as a protected amino acid derivative and its specific properties make it a valuable component in the synthesis of peptides and other biomolecular constructs, contributing to advancements in chemical biology and related fields.

Propiedades

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150856 | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-11-4 | |

| Record name | Benzyloxycarbonyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Derivatizations of Z-pro-oh

Core Synthetic Pathways for N-Benzyloxycarbonyl-L-Proline

The primary synthetic route for N-Benzyloxycarbonyl-L-Proline involves the reaction of L-proline with benzyl chloroformate (Z-Cl) under basic conditions. chemicalbook.comfengchengroup.com A typical procedure involves dissolving L-proline in an aqueous sodium hydroxide solution, cooling the mixture, and then adding Z-Cl portionwise with vigorous stirring. chemicalbook.com The reaction is maintained at a low temperature (0-5 °C) initially and then allowed to warm to room temperature. chemicalbook.com After the reaction, the mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate. chemicalbook.com Further purification can be achieved through extraction and recrystallization. chemicalbook.com

Solution-Phase Peptide Synthesis Applications of Z-Pro-OH

This compound has a long history of use in solution-phase peptide synthesis (LPPS). krackeler.combachem.com In this methodology, peptide chains are assembled step-by-step in a homogeneous solution. bachem.com this compound is employed as a protected amino acid building block, where the Z group protects the α-amino group during coupling reactions with the carboxyl group of another amino acid or peptide fragment. bachem.comontosight.ai After the coupling, the Z protecting group can be selectively removed, typically by hydrogenolysis, to allow for the addition of the next amino acid in the sequence. thieme-connect.de Solution-phase synthesis allows for intermediate purification steps, which can lead to higher purity of the final peptide compared to solid-phase synthesis in some cases. bachem.com this compound is suitable for solution phase peptide synthesis. krackeler.com

Solid-Phase Peptide Synthesis Adaptations and Compatibility with this compound

While the Z group has been traditionally associated with solution-phase synthesis, the Fmoc/tBu strategy is more commonly used in solid-phase peptide synthesis (SPPS) due to the lability of the Z group under typical SPPS deprotection conditions (piperidine). peptide.commdpi.com However, Z-protected amino acids, including this compound, can be utilized in SPPS, particularly in strategies involving fragment condensation or specific protecting group schemes where the Z group removal is orthogonal to other protecting groups used. peptide.comgoogle.com SPPS involves the stepwise addition of amino acids to a peptide chain anchored to a solid support. ontosight.aimdpi.com The compatibility of this compound with SPPS depends on the chosen resin and deprotection strategy. peptide.comgoogle.com For instance, the Z group can be stable to acidic conditions used to cleave peptides from certain resins, allowing for the synthesis of protected peptide fragments on solid phase. peptide.com

Strategic Chemical Modifications for Functionalized this compound Derivatives

This compound serves as a versatile precursor for the synthesis of various functionalized derivatives with enhanced biological activities or utility in chemical biology.

Preparation of Pharmacologically Relevant Endothiopeptides utilizing this compound

This compound can be used as a starting material for the preparation of endothiopeptides, which are peptides containing a thioamide bond (-CSNH-) in place of a peptide bond (-CONH-). krackeler.com These modifications can influence the peptide's conformation, metabolic stability, and biological activity. The synthesis of endothiopeptides containing Aib-Pro units has been reported, with this compound serving as a key building block in such syntheses. uzh.ch Research has explored the "azirine/oxazolone approach" for synthesizing Aib-Pro endothiopeptides. sigmaaldrich.com

Synthesis of Biologically Significant Fluorophore-Labeled Conjugates from this compound

This compound can be incorporated into peptides or used as a building block for conjugates that are labeled with fluorophores. krackeler.com Fluorophore-labeled peptides are valuable tools in biological research for imaging, tracking, and studying molecular interactions. This compound can be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers. sigmaaldrich.com The incorporation of fluorophores typically involves coupling the activated fluorophore to an amino group within the peptide sequence, either during solid-phase synthesis or after peptide cleavage. acs.org

Derivatization to Chloroethyl Ketone Analogs for Enhanced Protease Inhibition

This compound can be derivatized to form chloroethyl ketone analogs, which are known inhibitors of proteases. sigmaaldrich.com These analogs function by irreversibly alkylating a catalytic residue (often a histidine) in the active site of the enzyme. tandfonline.comacs.org this compound can be used as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors. sigmaaldrich.com The synthesis of chloroethyl ketone derivatives often involves converting the carboxyl group of the Z-protected amino acid or peptide into a diazomethyl ketone, followed by reaction with hydrochloric acid to yield the chloromethyl ketone. tandfonline.com

Z-pro-oh in the Design and Construction of Biologically Active Peptides

Integration of Z-Pro-OH into Complex Peptide Sequences

The incorporation of this compound into growing peptide chains is a fundamental step in the synthesis of complex peptides. The Z protecting group is stable under various reaction conditions commonly employed in peptide synthesis, allowing for controlled chain elongation.

Facilitating Peptide Bond Formation in Multistep Syntheses

In multistep peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the use of protecting groups like the benzyloxycarbonyl group on the N-terminus of amino acids is essential. biosynth.comresearchgate.net This protection prevents the α-amino group from reacting prematurely during the coupling of the next amino acid, ensuring that peptide bonds form in a controlled and sequential manner. biosynth.com The Z group is typically removed under acidic conditions, which are orthogonal to the deprotection strategies used for other protecting groups, such as tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc). biosynth.com This orthogonality is crucial for the successful assembly of complex sequences. The synthesis of peptides often involves a multi-step process including the coupling of amino acids and the protection and deprotection of functional groups. ontosight.ai this compound, as an N-protected amino acid, serves as a valuable building block in this process. chemimpex.com

Application in the Synthesis of Somatostatin-28 and Davunetide

Z-protected proline-containing fragments or this compound itself have been utilized in the synthesis of biologically active peptides like Somatostatin-28 and Davunetide. Somatostatin-28 is a 28-amino acid peptide hormone. pancreapedia.orgpnas.org While the search results did not provide explicit detailed synthetic routes for the entire Somatostatin-28 molecule specifically highlighting this compound's role, the use of Z-protected amino acids, including proline, is a common strategy in the synthesis of peptide fragments that can then be assembled to form larger peptides like Somatostatin-28. google.comnih.gov

Davunetide is an octapeptide with neuroprotective activity, derived from activity-dependent neurotrophic protein (ADNP). alzforum.org Its sequence is Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln. alzforum.orgcelerion.com The synthesis of Davunetide has involved solution-phase strategies where dipeptide building blocks are synthesized from Boc-, Z-, or Fmoc-protected single amino acids. celerion.com Specifically, Z-Ile-Pro-OH has been used as a condensation segment in the solution-phase synthesis of Davunetide. celerion.com Another related compound, Z-Ala-Pro-OH, has also been mentioned as a building block for constructing larger peptide sequences, including Davunetide, using solid-phase synthesis methodologies.

Influence of this compound on Peptide Conformation and Structural Rigidity

The presence of proline residues significantly impacts peptide conformation due to their unique cyclic structure, which restricts the dihedral angle φ to approximately -60 degrees. peptide.comresearchgate.net The N-benzyloxycarbonyl group on proline further influences the conformational landscape.

Role in β-Turn Stabilization and Conformationally Restricted Peptides

Proline is known to often contribute to turn or loop structures in proteins and peptides, rather than disrupting alpha helix or beta sheet structures. peptide.compnas.org The incorporation of proline, particularly at the i+1 position of Type I and II β-turns and at the i position in Type II β-turns, can increase protein stability. researchgate.net β-turns are stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of residue i and the NH proton of residue i+3. acs.org

Studies on Z-protected peptides containing proline or proline analogs have provided insights into their conformational preferences. For instance, the tetrapeptide benzyloxycarbonyl-(α-aminoisobutyryl-L-prolyl)₂-methyl ester (Z-(Aib-Pro)₂-OMe) adopts a type I β-turn conformation stabilized by an intramolecular hydrogen bond between the benzyloxycarbonyl CO group and the NH of Aib(3). scispace.com Another study on a Z-L-Pro-containing tetrapeptide observed a water bridge within the N-terminal beta-turn. nih.gov The presence of the Z group can influence the cis-trans isomerization of the X-Pro peptide bond, which has a relatively low energy barrier compared to other peptide bonds and can exist in both cis and trans isomers in solution. peptide.comraineslab.com This cis-trans isomerization is a rate-limiting step in protein folding. peptide.com Conformationally restricted peptides are of interest for their potential in drug design. sci-hub.ru The unique structural constraints imposed by proline and its derivatives like this compound contribute to the design of such peptides. sci-hub.ru

Analysis of Hydrogen-Bonding Networks in Z-Pro-Containing Peptides

Hydrogen bonds play a critical role in stabilizing peptide conformations, including β-turns. acs.org The Z group and the proline residue within a peptide can participate in or influence hydrogen-bonding networks. In the binding site of prolyl oligopeptidase, the carboxylate ion of Z-Gly-Pro-OH forms hydrogen bonds with residues in the oxyanion binding site. researchgate.net Specifically, one oxygen atom of the carboxylate ion forms hydrogen bonds with the OH group of Tyr 473 and the main chain NH of Asn 555, while the other oxygen atom is linked to the N2 of His 680. researchgate.net In Z-(Aib-Pro)₂-OMe, an intramolecular 4→1 hydrogen bond is observed between the benzyloxycarbonyl CO group and the NH of Aib(3), contributing to the stabilization of the β-turn. scispace.com The involvement of the urethane carbonyl in an intramolecular hydrogen bond can be indicated by the geminal nonequivalence of the benzyloxycarbonyl methylene protons. scispace.com The solvent environment can also influence hydrogen bonding and the cis-trans isomerization of prolyl peptide bonds. raineslab.com

Development of Peptide-Based Therapeutics Utilizing this compound Motifs

Peptides are increasingly recognized for their therapeutic potential, with many peptide drugs currently available or in development. nih.gov The incorporation of modified amino acids like this compound or the use of Z-protection during synthesis can be relevant in the development of peptide-based therapeutics.

This compound and related Z-protected proline-containing peptides serve as valuable building blocks in the synthesis of peptides with specific biological activities, which are essential in drug development. chemimpex.com The unique structure of these compounds facilitates the formation of peptide bonds, making them suitable for synthesizing complex peptides. While the search results did not directly identify specific approved peptide therapeutics that explicitly utilize a "this compound motif" as part of their final active structure (as the Z group is typically a protecting group removed during synthesis), the use of Z-protected proline derivatives is integral to the synthetic processes that yield biologically active peptides. chemimpex.comchemimpex.com For example, Z-Ala-Pro-OH has been used as a precursor for inhibitors like Z-Ala-Pro-chloromethyl ketone (CMK), which are important in protease activity studies and inhibitor design. The ability of this compound and similar derivatives to modulate peptide conformation can contribute to optimizing the biological activity of drug candidates. chemimpex.com Furthermore, Z-Pro-Pro-OH has been highlighted for its potential in enhancing solubility and stability in drug development and aiding in studying protein interactions. chemimpex.com

Here is a table summarizing some research findings related to Z-Pro-containing peptides:

| Peptide | Observed Conformation / Feature | Stabilizing Interaction | Reference |

| Z-(Aib-Pro)₂-OMe | Type I β-turn | Intramolecular H-bond (Z CO to Aib(3) NH) | scispace.com |

| Z-L-Pro-L-Iva-D-Iva-Gly-OtBu (dihydrate) | N-terminal β-turn | Water bridge | nih.gov |

| Z-Gly-Pro-OH | Binding to prolyl oligopeptidase | Hydrogen bonds of carboxylate with protein | researchgate.net |

| Z-Ala-Pro-OH | Precursor for inhibitors | - | |

| Z-Pro-Pro-OH | Dipeptide derivative | Enhances solubility and stability | chemimpex.com |

Enzymatic Inhibition and Mechanistic Studies Involving Z-pro-oh

Z-Pro-OH as an Inhibitor of Prolidase

Prolidase (EC 3.4.13.9), a cytosolic metallopeptidase, is the sole human enzyme capable of cleaving imidodipeptides with a C-terminal proline or hydroxyproline residue. It plays a crucial role in collagen recycling and is essential for processes such as wound healing, inflammation, angiogenesis, and cell growth. This compound has been identified as an inhibitor of this enzyme.

Characterization of Linear Competitive Inhibition Mechanisms

Studies have characterized the mechanism by which this compound inhibits prolidase. Research indicates that Carbobenzoxyproline (this compound) exhibits linear competitive inhibition of fibroblasts prolidase (FBP) hydrolysis. This type of inhibition occurs when the inhibitor molecule competes with the substrate for binding to the enzyme's active site. The binding of this compound to the active site prevents the substrate from binding and undergoing hydrolysis, thereby reducing the enzyme's catalytic activity. The mechanism of prolidase inhibition has been a subject of detailed investigation.

Investigations in Prolidase Deficiency (PD) Research

Prolidase Deficiency (PD) is a rare autosomal recessive disorder caused by mutations in the PEPD gene, which encodes prolidase. This deficiency leads to a reduced or absent prolidase activity, resulting in the accumulation of undigested imidodipeptides and a range of clinical manifestations, including severe skin ulcers, recurrent infections, and intellectual disability. This compound has been utilized in research related to Prolidase Deficiency. It can serve as an in vivo inhibitor of erythrocyte prolidase in animal models, such as mice, providing a tool to study the effects of reduced prolidase activity. This application allows researchers to mimic aspects of the deficient state observed in PD patients and investigate potential therapeutic strategies or the underlying pathophysiology of the disorder.

Studies on Bioactivation and Cellular Uptake in Cancer Cell Lines

Research has explored the potential of targeting prolidase, which can be overexpressed in certain cancers like melanoma, for the delivery of therapeutic agents. This involves the design of prodrugs that are activated by prolidase within cancer cells. Studies have investigated the bioactivation and cellular uptake of prolidase-targeted proline prodrugs of melphalan in various cancer cell lines with differing levels of prolidase expression. While these studies focus on prodrugs that are activated by prolidase, the involvement of proline-containing structures like this compound in the design and study of such targeted therapies highlights the enzyme's relevance in cancer research and the potential for compounds interacting with prolidase to play a role in these strategies. Bioactivation in oncology refers to the metabolic conversion of a prodrug into its pharmacologically active form, often facilitated by enzymes selectively expressed or upregulated in tumor cells.

This compound and Prolyl Oligopeptidase (POP/PREP) Inhibition

Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PEP) or PREP (EC 3.4.21.26), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in peptides up to approximately 30 amino acids in length. POP is involved in the metabolism of various peptide hormones and neuropeptides. While this compound is primarily recognized as a prolidase inhibitor, related proline-containing structures and derivatives have been investigated for their effects on POP and other proteases.

Inhibition of Prolyl Endopeptidase (PEP) Activity

Although this compound itself may not be a potent inhibitor of POP, related compounds have shown significant inhibitory activity. Z-Prolyl-prolinal (Z-Pro-Pro-CHO) is a known potent and specific inhibitor of prolyl endopeptidase. Structural comparisons have shown that the binding mode of Z-Gly-Pro-OH to prolyl oligopeptidase resembles that of the aldehyde inhibitor Z-Pro-prolinal. This suggests that proline-containing structures with appropriate modifications can effectively interact with the active site of POP. Studies involving the synthesis of various proline-containing peptides, including Z-Gly-Pro-OH and Z-Pro-Pro-OH, have been conducted in the search for PEP inhibitors. While Z-Ala-Pro-OH has been noted to have poor inhibitory activity against PREP, the structural similarities among these compounds indicate a focus on proline-based scaffolds for targeting this enzyme.

Design and Efficacy of this compound Derived Protease Inhibitors (e.g., Human Neutrophil Elastase Inhibitors)

Beyond its direct inhibitory activity on prolidase, this compound serves as a building block in the synthesis of inhibitors for other proteases, including Human Neutrophil Elastase (HNE) (EC 3.4.21.37). HNE is a potent serine protease involved in the degradation of extracellular matrix proteins and plays a role in inflammatory processes. This compound has been used as a reactant in the synthesis of benzoxazole-derived human neutrophil elastase inhibitors. This highlights the utility of the Z-Pro scaffold in the design and synthesis of novel protease inhibitors with potential therapeutic applications. While the presence of the benzyloxycarbonyl (Z) group in some peptidyl derivatives has been reported to negatively impact inhibitory potential towards HNE compared to certain references, the this compound structure provides a versatile starting material for the development of diverse protease inhibitors through chemical modification and incorporation into larger molecular structures.

Substrate Specificity Profiling of Proline-Cleaving Enzymes

Proline-specific peptidases exhibit diverse substrate specificities, cleaving peptide bonds either N-terminally, C-terminally, or internally to a proline residue. Studies profiling these specificities often employ synthetic peptides, sometimes modified with reporter groups or protecting groups like the benzyloxycarbonyl (Z) group, to facilitate detection of enzymatic activity.

For instance, prolyl oligopeptidase (POP) typically cleaves peptide bonds at the carboxyl terminus of proline residues within peptides generally not exceeding 30 amino acids nih.govplos.org. While this compound itself is noted as a prolidase inhibitor fishersci.ca, related Z-modified substrates are used to characterize other proline-cleaving enzymes. For example, Fibroblast Activation Protein (FAP), a type II transmembrane serine protease with post-proline cleaving endopeptidase activity, is measured by its ability to convert the substrate benzyloxycarbonyl-Gly-Pro-7-amido-4-methylcoumarin (Z-GP-AMC) acrobiosystems.com. This demonstrates the utility of Z-modified peptides in assessing the specific activity of such enzymes acrobiosystems.com.

Studies on prolyl aminopeptidase (PAP) from different sources, such as Serratia marcescens and Bacillus coagulans, have compared their substrate specificity using substrates like Pro-NA, Hyp-NA, and AcHyp-NA researchgate.net. Although this compound is not a substrate for PAP (which cleaves N-terminal proline), the use of modified proline substrates is a common approach in profiling the specificity of proline-cleaving enzymes researchgate.net.

The substrate specificity of post-proline cleaving enzymes can vary. For instance, a study on post-proline cleaving peptidases (PPCP1 and PPCP2) from Tenebrio molitor larvae found that Z-Ala-Ala-Pro-pNA was the best substrate for PPCP1, while Z-Ala-Pro-pNA was preferred by PPCP2 researchgate.net. This highlights how the sequence context around the proline residue, and potentially the N-terminal modification like the Z group, influences substrate recognition by different enzymes researchgate.net.

Research on Novel Post-Proline Cleaving Endopeptidases (e.g., ZIP) and this compound Interactions

The discovery and characterization of novel proline-cleaving enzymes rely heavily on specific substrates and inhibitors. A notable example is the research on a post-proline cleaving endopeptidase referred to as ZIP (Z-pro-prolinal-Insensitive-Peptidase) dcu.ieorcid.org. The name itself suggests an interaction studied with Z-Pro-prolinal, a derivative structurally related to this compound.

Research characterizing the active site of ZIP utilized reactions between synthesized peptides and the enzyme to elucidate its size and specificity dcu.ie. While Z-Pro-prolinal was used, and the enzyme was named partly based on its insensitivity to this compound, other Z-modified substrates were found to be hydrolyzed. For instance, ZIP was characterized as a 7-(N-benzyloxycarbonyl-glycyl-prolyl-amido)-4-methylcoumarin (Z-Gly-Pro-NH-Mec)-hydrolyzing peptidase orcid.org. Kinetic experiments with ZIP indicated a preference for bulky residues after the proline, showing lower specificity for smaller or acidic residues dcu.ie.

Studies involving the purification and characterization of ZIP from bovine serum have also utilized Z-modified compounds. The purification process involved steps similar to those used for isolating prolyl oligopeptidase dcu.ie. The characterization of this new proline-specific peptidase involved assessing its activity with substrates like Z-Gly-Pro-7-amino-4-methyl coumarin orcid.org. The use of Z-Pro-prolinal as a specific inhibitor for prolyl oligopeptidases was also relevant in comparative studies involving ZIP dcu.ie.

Comparative Enzymology of Proline-Specific Peptidases

Comparative enzymology of proline-specific peptidases reveals distinct properties and potential physiological roles. Enzymes like Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase IV (DPP IV), Prolidase, and Prolyl Carboxypeptidase cleave related substrates but differ in their specificity and mechanism nih.gov.

POP, a serine endopeptidase, cleaves at the C-terminal side of proline residues within short peptides nih.govplos.org. DPP IV, an exopeptidase, removes X-Pro or X-Ala dipeptides from the N-terminus of polypeptides mdpi.com. Prolidase cleaves imidodipeptides with a C-terminal proline or hydroxyproline fishersci.ca. Prolyl aminopeptidase removes N-terminal proline researchgate.net.

Comparative studies, such as those involving the novel ZIP enzyme and Prolyl Oligopeptidase, help to differentiate these enzymes based on their substrate preferences and inhibition profiles dcu.ie. For instance, while both are post-proline cleaving enzymes, their sensitivity to specific inhibitors like Z-Pro-prolinal can differ, as suggested by the naming of ZIP dcu.iedcu.ie.

Translational Applications of Z-pro-oh in Drug Discovery and Medicinal Chemistry

Z-Pro-OH as a Precursor for Novel Drug Candidates

This compound serves as a key starting material and building block in the synthesis of a variety of novel drug candidates, particularly those with a peptide or peptidomimetic structure. Its protected form allows for controlled coupling reactions during peptide synthesis, enabling the construction of complex sequences with specific biological activities chemimpex.com. This compound can be used to prepare aib-pro endothiopeptides, which are of pharmacological importance . It is also utilized in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine fishersci.ca. Furthermore, this compound acts as a reactant in the synthesis of benzoxazole derived human neutrophil elastase (HNE) inhibitors . The incorporation of this compound into peptide structures can lead to compounds targeting specific biological pathways, potentially enhancing efficacy and reducing side effects compared to traditional small molecule drugs chemimpex.com.

Optimization of Pharmacokinetic Properties of Peptide-Based Drug Candidates

The pharmacokinetic properties of peptide-based drug candidates, such as stability, solubility, and half-life, are crucial for their therapeutic effectiveness. This compound and its derivatives can be employed to optimize these properties chemimpex.comchemimpex.com. The incorporation of this compound into peptide sequences can enhance their stability and solubility chemimpex.com. This is particularly useful in the synthesis of peptide-based therapeutics, where improved pharmacokinetic profiles are desired chemimpex.com. While the search results don't provide specific data tables directly linking this compound incorporation to quantitative changes in pharmacokinetic parameters, they highlight its role as a building block used by medicinal chemists to improve these aspects of peptide drugs chemimpex.com. Strategies to improve peptide pharmacokinetics generally include amino acid substitutions and modification of the peptide terminus researchgate.net.

Design of Specific Therapeutic Inhibitors and Modulators

This compound is involved in the design and synthesis of specific therapeutic inhibitors and modulators. It is a potent inhibitor of prolidase, a peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue fishersci.ca. This inhibitory activity suggests a potential role for this compound or its derivatives in modulating biological processes where prolidase is involved. Z-Pro-Ala-OH, a related dipeptide derivative featuring a Z protecting group, serves as a precursor for inhibitors like Z-Ala-Pro-chloromethyl ketone (CMK), which are important in protease activity studies . Another related compound, Z-Pro-Pro-CHO, is identified as a prolyl oligopeptidase inhibitor with reported IC50 values for human and Schistosoma Mansoni prolyl oligopeptidase medchemexpress.com.

Interactive Table: Inhibitory Activity of Z-Pro-Pro-CHO

| Compound | Target Prolyl Oligopeptidase | IC50 (µM) |

| Z-Pro-Pro-CHO | Human | 0.16 |

| Z-Pro-Pro-CHO | Schistosoma Mansoni | 0.01 |

This demonstrates how this compound derived structures can act as specific enzyme inhibitors. The design of such modulators is crucial in targeting specific enzymes involved in disease pathways acs.org.

Exploration of this compound in Central Nervous System (CNS) Drug Targets

Delivering drugs to the central nervous system (CNS) presents significant challenges due to the blood-brain barrier (BBB) mdpi.com. While direct mentions of this compound specifically targeting CNS disorders are limited in the provided results, its role in peptide synthesis and the development of peptide-based therapeutics is relevant. Peptides are being explored for CNS applications, including the treatment of neurodegenerative disorders amsbiopharma.com. Prolyl oligopeptidase (PREP), an enzyme found in the mammalian brain, has received attention as a potential CNS drug target, and inhibitors of PREP have shown effects on memory and learning in animal models uef.fi. As Z-Pro-Pro-CHO is identified as a PREP inhibitor medchemexpress.com, this links this compound derived structures to potential CNS targets. The ability of compounds to penetrate the brain is a key consideration for CNS drug candidates uef.fi.

Advanced Methodologies and Analytical Techniques in Z-pro-oh Research

Spectroscopic Characterization (e.g., Infrared, Nuclear Magnetic Resonance, Electronic Spectroscopy)

Spectroscopic methods are fundamental for confirming the identity and structural integrity of Z-Pro-OH. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the arrangement of atoms and their connectivity within the molecule. Analysis of chemical shifts, coupling constants, and integration values allows for definitive structural assignment. rsc.org For instance, NMR is suitable for characterizing this compound. 15N NMR spectroscopy has also been used to study proline-containing peptides, providing insights into solvent effects and cis/trans isomerism, which can be relevant for this compound. researchgate.net

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting characteristic vibrational frequencies. rsc.org The presence of carbonyl groups (from the carbobenzyloxy and carboxylic acid moieties) and N-H stretches (if present, though in this compound the nitrogen is tertiary) would yield distinct signals in the IR spectrum. IR spectroscopy, often in combination with theoretical calculations, is also used to study the conformational preferences of related Z-protected amino acids, providing experimental validation for computational models. acs.org

Electronic spectroscopy, such as UV-Vis spectroscopy, can be used to analyze compounds containing chromophores, which absorb light in the ultraviolet and visible regions. The carbobenzyloxy group in this compound contains a phenyl ring, which is a chromophore, allowing for detection and analysis using UV-Vis spectroscopy. hplc.eu

Chromatographic Purification and Analysis (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are indispensable for the purification and analysis of this compound, particularly in complex mixtures or during synthetic procedures. High-Performance Liquid Chromatography (HPLC) is widely used for assessing the purity of this compound and separating it from impurities or related compounds. nih.govdcu.ie Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is a common mode used for peptides and protected amino acids like this compound. hplc.eu The choice of mobile phase, column stationary phase (e.g., C18), and detection wavelength (often in the UV range due to the carbobenzyloxy group) are optimized for effective separation. hplc.eudcu.ie

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is powerful for analyzing complex samples containing this compound, allowing for the determination of its molecular weight and providing structural information through fragmentation patterns. researchgate.netnih.gov LC-MS is crucial for confirming the identity and purity of this compound, as well as for detecting and identifying potential impurities or degradation products. nih.gov The use of high-purity solvents and volatile buffers is essential for maximizing sensitivity in LC-MS analysis of compounds like this compound.

Biochemical and Enzymatic Assay Development and Application

Biochemical and enzymatic assays are developed and applied to study the interactions of this compound with biological systems, particularly enzymes. This compound, as a protected amino acid, can be a substrate or an inhibitor in enzymatic reactions, especially those involving proteases or peptidases that act on proline-containing sequences. dcu.ie

Assay development involves designing experiments to measure the activity of an enzyme in the presence of this compound or to assess the ability of this compound to inhibit enzyme activity. wuxibiology.comcradle.bio These assays often utilize spectroscopic or chromatographic methods to quantify the consumption of substrate or the production of product. nih.gov For example, enzymatic assays using this compound or related peptides can be coupled with HPLC or LC-MS to monitor the cleavage of peptide bonds. nih.govdcu.ie

Detailed research findings from enzymatic assays can provide valuable data on the specificity of enzymes towards substrates containing the Z-Pro moiety or the inhibitory potential of this compound against specific enzymes. dcu.ie This information is critical for understanding the biological roles of such enzymes and for the potential development of inhibitors.

Computational Chemistry and Molecular Modeling for Conformational and Interaction Analysis

Computational chemistry and molecular modeling techniques are extensively used to study the conformational preferences and molecular interactions of this compound. These methods provide theoretical insights that complement experimental observations. pitt.eduphysics.gov.az

Molecular modeling is also used to analyze the interactions of this compound with other molecules, such as enzymes or receptors. nih.govwikipedia.orgfrontiersin.org Docking studies can predict the binding modes and affinities of this compound to target proteins. tandfonline.comwikipedia.org MD simulations can further refine these interactions and provide information on the stability of the complexes and the dynamics of the binding process. frontiersin.org Computational studies can help elucidate the role of various forces, including hydrogen bonding and dispersion interactions, in stabilizing specific conformations or molecular complexes involving this compound. acs.orgtandfonline.com

Radiotracer Studies for Biodistribution and Target Engagement

Radiotracer studies involve the synthesis of radiolabeled this compound or its derivatives and their use in biological systems to track their distribution and interaction with specific targets. researchgate.netmdpi.com These studies are valuable for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects on the body and mechanism of action) of this compound, although the scope here is limited to biodistribution and target engagement.

Radiolabeling this compound with isotopes such as 11C, 14C, or 18F allows researchers to trace its movement and accumulation in tissues and organs using techniques like Positron Emission Tomography (PET) or Liquid Scintillation Counting. mdpi.comiaea.orgnih.gov Biodistribution studies in animal models can provide quantitative data on the uptake and clearance of the radiolabeled compound in different parts of the body over time. iaea.orgnih.gov

Future Research Trajectories and Innovations in Z-pro-oh Science

Novel Pharmacological Probe Development Based on Z-Pro-OH Scaffolds

The development of novel pharmacological probes is crucial for understanding biological processes and identifying potential drug targets nih.gov. This compound scaffolds are being explored in this area due to the conformational constraints imposed by the proline residue and the potential for chemical modification at the N-terminus (via the Z group) and the carboxylic acid group.

Research has demonstrated the utility of proline-derived structures in developing probes for specific enzymes, such as post-proline proteases like prolyl oligopeptidase (POP) nih.gov. For instance, probes incorporating a proline-proline motif linked to a phosphonate reactive group have been synthesized and evaluated for their ability to monitor POP activity nih.gov. The Z-protecting group, while often removed in the final probe, can be instrumental during the synthesis of complex peptidyl phosphonate probes, facilitating controlled coupling reactions nih.gov. Competitive inhibitory assays are used to evaluate the recognition of enzyme active sites by these probes nih.gov.

The design of such probes often involves incorporating inhibitor-based dipeptidyl linkers to enhance selectivity towards the target enzyme nih.gov. The presence of functional groups, like an alkyne at the N-terminus, allows for the conjugation of reporter tags, enabling the visualization and monitoring of enzyme activity nih.gov.

Advancements in Peptide Drug Delivery and Formulation Strategies

Peptide-based therapeutics offer high specificity and potency, but their delivery is challenging due to poor stability and permeability researchgate.netresearchgate.netsci-hub.se. This compound and its derivatives are relevant in the advancement of peptide drug delivery and formulation strategies.

The incorporation of modified amino acids, such as protected proline residues, can enhance the stability of peptides against enzymatic degradation mdpi.com. The Z-protecting group can influence the physicochemical properties of peptide intermediates, affecting their solubility and compatibility with various synthesis and formulation techniques .

Advancements in peptide delivery systems include the use of nanoparticles, liposomes, polymers, and cell-penetrating peptides researchgate.net. These systems aim to improve bioavailability and enable targeted delivery researchgate.net. While this compound itself is a building block, peptides synthesized using this compound can be incorporated into these advanced delivery systems. Formulation strategies like mucoadhesive systems, penetration enhancers, and enteric coatings are also being explored to protect peptides and improve absorption mdpi.com.

Elucidation of Undiscovered Biological Activities and Biochemical Mechanisms

While this compound is primarily known for its role in peptide synthesis, ongoing research aims to uncover potential undiscovered biological activities and the underlying biochemical mechanisms.

Studies on proline-containing peptides and derivatives have revealed various biological effects. For example, Z-Ala-Pro-OH, a dipeptide derivative, has shown inhibitory activity against prolyl oligopeptidase, influencing levels of neuropeptides and potentially impacting cognitive functions and mood . This suggests that this compound, as a precursor or part of larger peptides, could be involved in modulating enzymatic activity relevant to neurological processes .

Investigating the interaction of this compound and its metabolic products with biological targets is an area of interest. Although this compound contains a protecting group, in biological systems, enzymatic cleavage could release L-proline or other derivatives with intrinsic bioactivity.

Research methodologies for elucidating biological activities and mechanisms include in vitro chemical assays, cell-based studies, and in vivo animal models mdpi.com. These approaches help in understanding effects such as free radical scavenging, metal ion chelation, and modulation of enzyme activities or signaling pathways mdpi.com. The specific conformation and chemical environment provided by the proline ring in this compound derivatives can influence their binding interactions with biological molecules, contributing to their observed or undiscovered activities.

Expansion into Emerging Therapeutic Areas and Biotechnological Applications

The versatility of this compound as a synthetic building block facilitates its potential expansion into emerging therapeutic areas and biotechnological applications.

In biotechnology, this compound can be utilized in the synthesis of peptides with potential therapeutic properties, including those for drug discovery and development chemimpex.com. The ability to synthesize tailored peptides with specific sequences is crucial for developing targeted therapies chemimpex.com.

Emerging therapeutic areas where peptides are gaining traction include cancer treatment, antimicrobial therapy, immunomodulation, and neurological disorders researchgate.net. This compound can serve as a component in the synthesis of peptides designed to interact with specific targets in these disease areas.

Furthermore, this compound's use in modifying proteins for biotechnological applications, such as developing novel biocatalysts and enzymes, is being explored chemimpex.com. The incorporation of modified amino acids can impart desired properties to proteins, enhancing their stability or activity under specific conditions nih.gov.

The field of biotechnology also encompasses the production of biopharmaceuticals and biologicals using modified organisms ncert.nic.in. While this compound is a synthetic chemical, the peptides and proteins it helps create are central to these applications. Advancements in genetic engineering and recombinant DNA technology enable the production of therapeutic proteins ncert.nic.intechtarget.com.

Research in this domain involves leveraging chemical synthesis capabilities, such as those utilizing this compound, alongside biotechnological techniques to create novel molecules with therapeutic or industrial potential.

Q & A

Q. What are the recommended synthetic pathways for Z-Pro-OH, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. To ensure purity:

- Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) for purification .

- Validate purity (>95%) via analytical HPLC, NMR (¹H/¹³C), and mass spectrometry (ESI-TOF or MALDI-TOF) .

- Document solvent systems, reaction temperatures, and coupling agents (e.g., HBTU/DIPEA) to ensure reproducibility .

Q. How should researchers design experiments to characterize this compound’s solubility in biological buffers?

- Test solubility in PBS, Tris-HCl, and cell culture media at physiological pH (7.4) and varying temperatures (4°C–37°C).

- Use dynamic light scattering (DLS) to detect aggregation, and centrifuge samples at 10,000 × g to confirm homogeneity .

- Report molar concentrations and use UV-Vis spectroscopy for quantification .

Q. What spectroscopic techniques are critical for confirming this compound’s structural integrity?

- NMR : Assign α-proton (δ 4.2–4.5 ppm) and proline ring protons (δ 1.8–2.2 ppm) in DMSO-d6 or CDCl3 .

- IR Spectroscopy : Confirm carbonyl stretching (1680–1720 cm⁻¹) and amide bonds (1540–1650 cm⁻¹) .

- Circular Dichroism (CD) : Analyze secondary structure in aqueous solutions (190–250 nm) .

Q. How can researchers mitigate degradation of this compound during storage?

- Store lyophilized samples at –80°C under argon. For solutions, use sterile, low-binding tubes and avoid freeze-thaw cycles .

- Monitor stability via HPLC at intervals (0, 24, 48 hours) under simulated experimental conditions .

Q. What are the best practices for integrating this compound into peptide elongation studies?

- Use Fmoc/t-Bu protection strategies to prevent side reactions during SPPS .

- Optimize coupling times (30–120 minutes) and monitor by Kaiser test or FT-IR .

- Include negative controls (e.g., omission of coupling agents) to validate step efficiency .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically addressed?

- Replicate studies under standardized conditions (pH, temperature, cell lines) and compare dose-response curves .

- Perform meta-analyses of published IC50 values, noting assay variations (e.g., fluorometric vs. colorimetric readouts) .

- Use multivariate statistics (ANOVA with post-hoc tests) to identify confounding variables .

Q. What computational methods are suitable for predicting this compound’s conformational stability in enzyme-binding pockets?

- Employ molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models .

- Calculate binding free energies (MM-PBSA/GBSA) and compare with mutagenesis data .

- Validate predictions via X-ray crystallography or cryo-EM of enzyme-Z-Pro-OH complexes .

Q. How should researchers design controls to validate this compound’s role in inhibiting prolyl oligopeptidase (POP)?

- Use POP knockout cell lines or siRNA silencing to confirm target specificity .

- Include competitive inhibitors (e.g., Z-Pro-Prolinal) as positive controls and measure Ki values via Lineweaver-Burk plots .

- Assess off-target effects using proteome-wide activity-based profiling .

Q. What strategies resolve discrepancies in this compound’s metabolic stability across in vitro and in vivo models?

- Compare liver microsome assays (species-specific CYP450 isoforms) with pharmacokinetic studies in rodents .

- Quantify metabolites via LC-MS/MS and correlate with hepatic extraction ratios .

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance .

Q. How can researchers optimize this compound derivatives for enhanced blood-brain barrier (BBB) permeability?

- Modify the N-terminal group with lipophilic substituents (e.g., benzyl esters) and measure logP values .

- Assess permeability via MDCK-MDR1 monolayers and in situ brain perfusion in rodents .

- Validate brain uptake using PET imaging with ¹⁸F-labeled analogs .

Methodological Guidelines

- Data Reporting : Follow NIH guidelines for preclinical studies, including detailed experimental conditions and statistical power calculations .

- Reproducibility : Provide raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with step-by-step protocols .

- Ethical Compliance : Obtain institutional approval for animal/cell-based studies and document informed consent for human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.